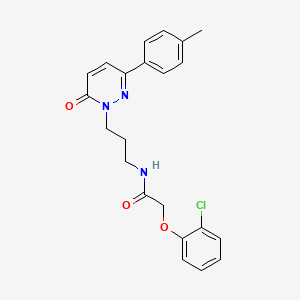

![molecular formula C19H15FN4O B2357011 1-(4-fluorophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 852450-96-5](/img/structure/B2357011.png)

1-(4-fluorophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(4-fluorophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their anticancer activity against various human tumor cell lines . They have shown promising results in inhibiting EGFR and ErbB2 kinases, which are implicated in many types of human cancers .

Synthesis Analysis

The synthesis of this compound involves a well-stirred solution of a precursor compound in formic acid, which is heated under reflux for 12 hours . After cooling down, the formed precipitate is collected .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-one core, which is substituted at the 1-position with a 4-fluorophenyl group and at the 5-position with a 4-methylbenzyl group .

Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its anticancer activity. It has been found to inhibit EGFR and ErbB2 kinases at sub-micromolar levels . This dual inhibition causes induction of apoptosis, which is confirmed by a significant increase in the level of active caspase-3 .

科学的研究の応用

Synthesis and Pharmaceutical Potential

- This compound, as part of the pyrazolo[3,4-d]pyrimidine class, has been explored for its synthesis and potential pharmaceutical applications. One study focused on synthesizing novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives, emphasizing the importance of pyrimidine derivatives due to their diverse biological activities. These compounds exhibit a range of pharmacological properties, including antiviral, antibacterial, antitumor, and anti-inflammatory effects, making them significant in various drug treatments (Önal, Ceran, & Şahin, 2008).

Anticancer Activity

- Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives has shown promising results in anticancer activity. A study synthesized new derivatives and tested them on the MCF-7 human breast adenocarcinoma cell line. Most compounds displayed antitumor activity, particularly one specific derivative which showed potent inhibitory activity (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Herbicidal Potential

- This class of compounds has also been studied for potential herbicidal activities. A series of pyrazolo[3,4-d]pyrimidine-4-one derivatives demonstrated significant inhibition activities against the roots of certain plants at specific dosages, suggesting their use in agricultural applications (Luo, Zhao, Zheng, & Wang, 2017).

Quantum Chemical Calculations

- Beyond practical applications, these compounds have also been the subject of quantum chemical calculations to understand their molecular properties. A study synthesized new pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives and performed quantum-chemical calculations, providing insights into their electronic structure and chemical properties (Saracoglu, Kokbudak, & Kandemirli, 2019).

Anti-Inflammatory Properties

- The pyrazolo[3,4-d]pyrimidin-4-one derivatives have been investigated for their anti-inflammatory properties. A study synthesized new derivatives and evaluated their anti-inflammatory activity, finding several compounds with significant activity and minimal ulcerogenic effects (El-Tombary, 2013).

作用機序

The mechanism of action of this compound is related to its ability to inhibit EGFR and ErbB2 kinases . These kinases are involved in a cascade of events that control diverse biological processes such as proliferation, differentiation, migration, and apoptosis . Thus, the inhibition of these kinases by this compound can lead to the induction of apoptosis and cell cycle arrest, which can inhibit the growth of cancer cells .

将来の方向性

The future directions for the research on this compound could involve further exploration of its anticancer activity against a wider range of human tumor cell lines. Additionally, studies could be conducted to optimize its synthesis and improve its potency and selectivity towards EGFR and ErbB2 kinases . Furthermore, in vivo studies could be conducted to evaluate its efficacy and safety in animal models of cancer .

特性

IUPAC Name |

1-(4-fluorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O/c1-13-2-4-14(5-3-13)11-23-12-21-18-17(19(23)25)10-22-24(18)16-8-6-15(20)7-9-16/h2-10,12H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUWCPNYLDVCMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24812279 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

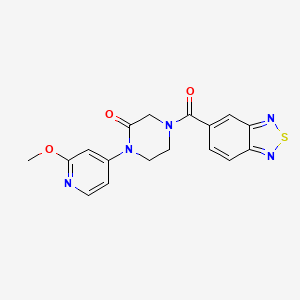

![5-chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B2356929.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2356930.png)

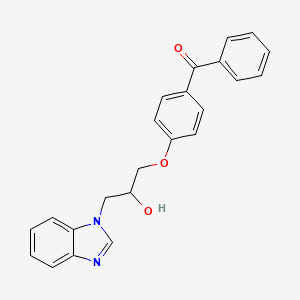

![2-[1-Benzylbenzimidazol-2-yl]propan-2-ol](/img/structure/B2356931.png)

![2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B2356932.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride](/img/structure/B2356933.png)

![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/no-structure.png)

![2-isopropyl-5-[(4-nitrobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2356938.png)

![2-(ethylthio)-6-phenyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2356943.png)

![1-cyclopentyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2356944.png)

![N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2356947.png)